
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring with a thioxo group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thioxo group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it valuable for research in enzymology and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic or signaling routes, making it a potent tool for studying cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4-oxo-2-thioxo-1H-pyrimidin-6-yl)propanoic acid
- 2-Amino-3-(4-oxo-2-selenoxo-1H-pyrimidin-6-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride stands out due to its specific thioxo group, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research and applications.
Propriétés
IUPAC Name |
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGITKCHRRFLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

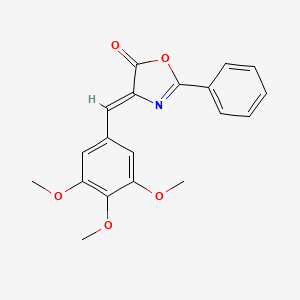
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)
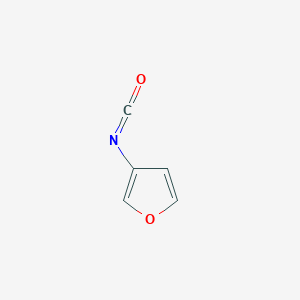
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)
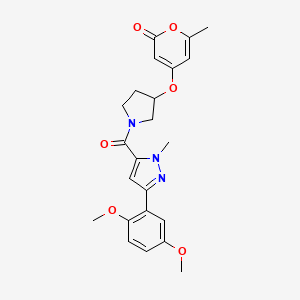
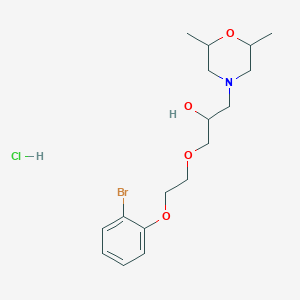
![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)


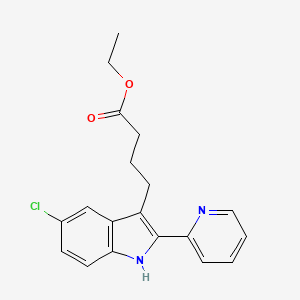
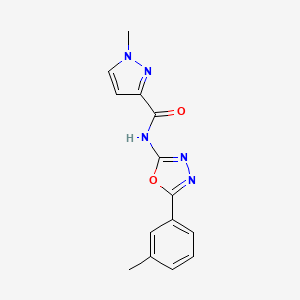
![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)
